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Compound of Interest

Compound Name: Methyltartronic acid

Cat. No.: B1607460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for

methyltartronic acid (also known as 2-hydroxy-2-methylpropanedioic acid). Due to the limited

availability of experimentally derived nuclear magnetic resonance (NMR) data in the public

domain, this document presents a combination of experimental and predicted spectroscopic

information. The content is structured to be a valuable resource for researchers, scientists, and

professionals in drug development who require a comprehensive understanding of the

analytical profile of this compound.

Chemical Structure
Methyltartronic acid is a C4-dicarboxylic acid with a hydroxyl and a methyl group attached to

the alpha-carbon. Its chemical formula is C₄H₆O₅, and it has a molecular weight of 134.0874

g/mol .[1]

Figure 1: Chemical structure of methyltartronic acid.

Spectroscopic Data
The following sections provide available spectroscopic data for methyltartronic acid, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental ¹H and ¹³C NMR data for methyltartronic acid are not readily available in the

surveyed scientific literature and databases. Therefore, predicted NMR data is provided below

as an estimation of the expected chemical shifts. These predictions are based on

computational algorithms and should be used as a guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyltartronic Acid

Spectrum Atom
Predicted Chemical Shift

(ppm)

¹H NMR -CH₃ ~1.5

-OH (hydroxyl) Variable

-COOH Variable (typically >10)

¹³C NMR -CH₃ ~20

C (quaternary) ~75

-COOH ~175

Note: The chemical shifts of hydroxyl and carboxylic acid protons are highly dependent on the

solvent, concentration, and temperature and are therefore variable.

Infrared (IR) Spectroscopy
The infrared spectrum of DL-methyltartronic acid is available from the NIST WebBook. The

characteristic absorption bands are summarized in the table below.

Table 2: Infrared (IR) Spectroscopy Data for Methyltartronic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (carboxylic acid)

~3400 Broad O-H stretch (hydroxyl)

~1730 Strong C=O stretch (carboxylic acid)

1000-1300 Medium C-O stretch
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Mass Spectrometry (MS)
While the mass spectrum of the free methyltartronic acid is not readily available, the mass

spectrum of its trimethylsilyl (TMS) derivative has been reported. This is common for polar

molecules containing hydroxyl and carboxylic acid groups to improve their volatility for gas

chromatography-mass spectrometry (GC-MS) analysis.

Table 3: Mass Spectrometry Data for Trimethylsilylated Methyltartronic Acid

m/z Interpretation

335
[M-15]⁺ (Loss of a methyl group from a TMS

group)

Note: 'M' represents the molecular ion of the trimethylsilylated derivative.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small,

polar organic acid like methyltartronic acid.

NMR Spectroscopy (General Protocol)
Sample Preparation: Dissolve an accurately weighed sample (typically 1-10 mg) in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent

is critical as the acidic protons may exchange with deuterium in D₂O, causing their signals to

disappear.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key

parameters to set include the number of scans, relaxation delay, and spectral width.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the spectrum. Phase and baseline corrections are then applied. Chemical shifts are
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referenced to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)
Sample Preparation: For a solid sample like methyltartronic acid, the KBr pellet method is

common. A small amount of the sample is finely ground with dry potassium bromide (KBr)

and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared if the

sample is soluble in a volatile solvent.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the pure KBr pellet.

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

Data Analysis: The background is automatically subtracted from the sample spectrum to

yield the final IR spectrum. The positions and intensities of the absorption bands are then

analyzed.

Mass Spectrometry (GC-MS of Derivatized Sample -
General Protocol)

Derivatization: To a known amount of the dry sample, add a derivatizing agent (e.g., N,O-

Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine). Heat the

mixture to ensure complete reaction.

GC Separation: Inject a small volume of the derivatized sample into the gas chromatograph.

The sample is vaporized and carried by an inert gas through a capillary column, which

separates the components based on their boiling points and interactions with the column's

stationary phase.

MS Analysis: As the components elute from the GC column, they enter the mass

spectrometer. In the ion source (commonly using electron ionization - EI), the molecules are

fragmented into ions. These ions are then separated by their mass-to-charge ratio (m/z) by

the mass analyzer and detected.

Data Interpretation: The resulting mass spectrum shows the relative abundance of the

different fragment ions, which can be used to determine the molecular weight and structure
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of the analyte.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

General Spectroscopic Analysis Workflow
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Figure 2: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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